molecular formula C22H15N3O3 B2783344 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 861209-19-0

6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2783344
CAS No.: 861209-19-0
M. Wt: 369.38
InChI Key: SFJJHHSOHZKOCL-UHFFFAOYSA-N
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Description

6-(4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound featuring a benzoxazinone core fused with a phthalazinyl moiety. The benzoxazinone scaffold (2H-1,4-benzoxazin-3(4H)-one) is known for its diverse bioactivities, including antimicrobial, antifungal, and receptor antagonism properties . This compound has been synthesized via multi-step organic reactions, such as nucleophilic substitution and cyclization, with characterization by NMR and mass spectrometry . Its structural uniqueness lies in the combination of a phthalazinone ring (with a phenyl group at position 3) and the benzoxazinone system, which may confer dual pharmacological effects.

Properties

IUPAC Name

6-(4-oxo-3-phenylphthalazin-1-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3/c26-20-13-28-19-11-10-14(12-18(19)23-20)21-16-8-4-5-9-17(16)22(27)25(24-21)15-6-2-1-3-7-15/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJJHHSOHZKOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of phthalic anhydride with phenylhydrazine to form phthalazine derivatives. Subsequent steps may include oxidation, cyclization, and further functional group modifications to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reduction reactions may use hydrogen gas (H_2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH_4).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological and chemical properties.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of benzoxazine compounds exhibit promising anticancer properties. For example, compounds similar to 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .
  • Antimicrobial Properties :
    • This compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. This effect is attributed to the ability of the compound to modulate inflammatory cytokine production .

Agricultural Applications

  • Pesticidal Activity :
    • Aryl-fused 1,4-benzoxazine derivatives are known for their pesticidal properties, particularly as antifeedants and antifungal agents. The structural features of this compound contribute to its effectiveness in pest management strategies .
  • Herbicide Development :
    • Research into the herbicidal potential of benzoxazine derivatives indicates that this compound could be developed into a selective herbicide, targeting specific weed species without harming crops .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of benzoxazine structures into polymer matrices has been explored for creating thermosetting resins with enhanced thermal stability and mechanical properties. These materials are valuable in aerospace and automotive applications due to their lightweight and durable nature .
  • Nanocomposite Materials :
    • There is ongoing research into using this compound as a functional additive in nanocomposites to improve their performance characteristics such as strength and resistance to environmental degradation .

Case Studies and Research Findings

StudyApplicationFindings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study BAntimicrobialShowed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations comparable to standard antibiotics .
Study CPesticidalEvaluated as an antifeedant in agricultural trials, reducing pest damage by over 50% compared to untreated controls .

Mechanism of Action

The mechanism by which 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoxazinone core serves as a versatile pharmacophore, with modifications at position 6 significantly influencing bioactivity. Below is a detailed comparison of structurally related compounds:

Table 1: Key Analogues and Their Bioactivities

Compound Name Substituent at Position 6 Key Activities Reference
Target Compound : 6-(4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one Phthalazinyl group (4-oxo-3-phenyl) Potential dual activity (receptor antagonism and enzyme inhibition inferred from structural analogues)
6-[1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n) Pyrazole moiety with trifluoromethyl and fluorophenyl groups Potent mineralocorticoid receptor (MR) antagonism; antihypertensive effects in vivo
6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones Piperazinyl-ethyl chain Dual 5-HT1 receptor antagonism and serotonin reuptake inhibition
6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one Ethylsulfonyl group Structural intermediate; sulfonyl groups often enhance metabolic stability
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one Fluorine atom Antibacterial activity (e.g., against Staphylococcus aureus)
Propanolamine-containing 2H-1,4-benzoxazin-3(4H)-ones Propanolamine side chain Broad-spectrum antimicrobial activity (bacterial, fungal, viral)
6-(4-Phenyl-1H-pyrazole-3-yl)-2H-1,4-benzoxazin-3(4H)-one Pyrazole ring COX-2 inhibition; anti-inflammatory potential
6-(3-Benzyl-4-oxo-3,4-dihydro-1-phthalazinyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one Benzyl-substituted phthalazinyl group Structural analogue; activity under investigation

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Fluorine or sulfonyl groups (e.g., 6-fluoro or 6-ethylsulfonyl derivatives) improve metabolic stability and enhance antibacterial activity .

Aromatic/Heteroaromatic Substituents : Pyrazole (14n) and phthalazinyl groups increase receptor binding affinity. For example, 14n’s pyrazole moiety contributes to MR antagonism with an IC50 of 12 nM .

Alkyl Chains and Polar Moieties: Propanolamine side chains () improve solubility and broaden antimicrobial spectra, likely by enhancing membrane penetration.

Dual-Targeting Scaffolds : Piperazinyl-ethyl derivatives () demonstrate multitarget effects, combining serotonin receptor modulation with reuptake inhibition.

Contrast with Natural Benzoxazinones

Natural derivatives like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) exhibit phytotoxic and antifeedant properties but lack the synthetic modifications (e.g., phthalazinyl or pyrazole groups) seen in the target compound. Synthetic analogues often show enhanced pharmacological specificity .

Biological Activity

6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with significant biological activity. Its unique chemical structure, characterized by the presence of both benzoxazine and phthalazine moieties, contributes to its diverse pharmacological properties. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.

The molecular formula of this compound is C22H15N3O3C_{22}H_{15}N_{3}O_{3} with a molar mass of 369.37 g/mol. The compound features a complex arrangement that facilitates various interactions with biological targets.

PropertyValue
Molecular FormulaC22H15N3O3
Molar Mass369.37 g/mol
CAS Number861209-19-0

Antimicrobial Activity

Recent studies have shown that derivatives of benzoxazines exhibit antimicrobial properties. Specifically, compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting metabolic pathways essential for microbial survival .

Antifungal Activity

The antifungal properties of benzoxazine derivatives are particularly noteworthy. Research indicates that these compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. This action leads to increased membrane permeability and ultimately cell death .

Anticancer Potential

There is growing interest in the anticancer potential of benzoxazine derivatives. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in xenograft models .

Case Studies

  • Antimicrobial Efficacy : A study published in EurekaSelect highlighted the synthesis and evaluation of several benzoxazine derivatives, demonstrating significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The study concluded that structural modifications could enhance efficacy against resistant strains .
  • Anticancer Research : Another research effort focused on the anticancer effects of benzoxazine derivatives showed that specific modifications to the phthalazine ring increased cytotoxicity against breast cancer cell lines (MCF7). The study indicated that these compounds could serve as lead candidates for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : Its structural components can integrate into lipid membranes, leading to increased permeability and cell lysis.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can purity be optimized?

The synthesis of 6-(4-oxo-3-phenyl-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one involves multi-step organic reactions. A typical approach begins with constructing the benzoxazinone core via cyclization of substituted 2-aminophenol derivatives with carbonyl reagents. For the phthalazinyl moiety, condensation reactions using hydrazine derivatives and diketones are employed . Purity optimization includes recrystallization (e.g., using ethanol/water mixtures) and chromatographic methods (e.g., silica gel column chromatography). High yields (>90%) can be achieved by controlling reaction stoichiometry and temperature, as demonstrated in analogous benzoxazinone syntheses . Improved processes for related compounds highlight the use of regioselective catalysts (e.g., chiral auxiliaries) to minimize byproducts .

Basic: What spectroscopic and crystallographic methods confirm structural identity?

Structural confirmation requires a combination of:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak matching calculated mass) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, as seen in analogous chloro-benzoxazinone derivatives (e.g., C–O bond length ~1.36 Å) .

Basic: What biological activities have been reported, and what assays are used?

  • Antifungal activity : Evaluated via microdilution assays (MIC values ≤16 µg/mL against Candida albicans), with structural analogs showing dose-dependent inhibition .
  • Anticancer potential : MTT assays on human cancer cell lines (e.g., IC50_{50} values <50 µM) correlate with electron-withdrawing substituents enhancing cytotoxicity .
  • Antimicrobial screening : Disk diffusion assays reveal activity against Gram-positive bacteria (Staphylococcus aureus), linked to the phthalazinyl group’s hydrophobicity .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Discrepancies often arise from variations in substituents, assay protocols, or cell lines. Methodological solutions include:

  • Standardized assays : Use CLSI guidelines for antifungal testing to ensure reproducibility .
  • SAR analysis : Compare substituent effects (e.g., electron-donating vs. withdrawing groups on the phenyl ring) using molecular docking to identify key binding interactions .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem bioactivity datasets) to identify trends .

Advanced: How can metabolic stability and environmental fate be studied?

  • In vitro metabolic stability : Incubate with hepatic microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Monitor half-life (t1/2_{1/2}) and intrinsic clearance .
  • Environmental fate : Use OECD 307 guidelines to study hydrolysis, photodegradation, and soil sorption. Measure logP values (e.g., ~2.5 for benzoxazinones) to predict bioaccumulation .

Advanced: What computational methods predict target interactions and optimize derivatives?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for cytochrome P450) to model binding modes. Focus on hydrogen bonds with the oxo group and π-π stacking with phenyl substituents .
  • QSAR modeling : Train models with descriptors like molar refractivity and topological polar surface area to predict bioactivity. Validate with leave-one-out cross-validation (R2^2 >0.8) .

Advanced: How to design experiments assessing stability under varying pH and temperature?

  • pH stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC-UV at λ~254 nm. Calculate degradation rate constants (k) using first-order kinetics .
  • Thermal stability : Use DSC/TGA to determine melting points (~150–200°C) and decomposition thresholds. Store samples at 40°C/75% RH for accelerated stability testing .

Advanced: What strategies improve synthetic scalability without compromising yield?

  • Flow chemistry : Continuous synthesis reduces reaction time and improves heat management for exothermic steps .
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .
  • DoE optimization : Apply factorial design to identify critical parameters (e.g., temperature, catalyst loading) using software like MODDE® .

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